UC-514321
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UC-514321 is a small molecule compound known for its potential therapeutic effects, particularly in the treatment of acute myeloid leukemia (AML). It is a structural analog of NSC-370284 and exhibits higher activity in targeting specific molecular pathways . This compound directly targets the signal transducer and activator of transcription 3 and 5 (STAT3/5) and represses the expression of ten-eleven translocation 1 (TET1), a critical oncoprotein in AML .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
UC-514321 is synthesized through a series of chemical reactions involving the modification of its structural analog, NSC-370284. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the core structure of NSC-370284.
Functional Group Modification: Specific functional groups are introduced or modified to enhance the activity and selectivity of the compound.
Purification: The final product is purified using techniques such as chromatography to achieve high purity (≥98.0%).
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure consistency and quality. The process includes:
Large-Scale Synthesis: The chemical reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
UC-514321 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), water.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities and selectivity .
Applications De Recherche Scientifique
UC-514321 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT3/5 signaling pathway and its role in cancer biology.
Biology: Investigated for its effects on cell viability, apoptosis, and gene expression in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia (AML) due to its ability to inhibit TET1 expression and induce apoptosis in AML cells
Industry: Utilized in the development of new drugs targeting the STAT/TET1 axis for cancer therapy.
Mécanisme D'action
UC-514321 exerts its effects by directly targeting the STAT3/5 transcription factors and repressing the expression of TET1. The mechanism involves:
Inhibition of STAT3/5: This compound binds to STAT3/5, preventing their activation and subsequent transcriptional activity.
Repression of TET1: By inhibiting STAT3/5, this compound reduces the expression of TET1, leading to decreased levels of 5-hydroxymethylcytosine (5hmC) and impaired DNA demethylation.
Induction of Apoptosis: The compound induces apoptosis in AML cells by disrupting the STAT/TET1 signaling axis.
Comparaison Avec Des Composés Similaires
UC-514321 is compared with other similar compounds, such as NSC-370284, highlighting its uniqueness:
NSC-370284: This compound is a structural analog of NSC-370284 but exhibits higher activity and potency in targeting STAT3/5 and repressing TET1 expression
Buparlisib: Another compound targeting similar pathways but with different selectivity and toxicity profiles.
Tasisulam: A compound with anti-cancer properties but different molecular targets and mechanisms of action.
This compound stands out due to its higher activity, lower toxicity, and specific targeting of the STAT/TET1 axis, making it a promising candidate for further research and development in cancer therapy .
Activité Biologique
UC-514321 is a novel compound that has shown promising biological activity, particularly in the context of acute myeloid leukemia (AML). This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential.
Overview of this compound
This compound is a structural analog of NSC-370284 and has been identified as a potent inhibitor of leukemic cell viability, particularly in TET1-high AML cells. Its mechanism primarily involves the inhibition of the STAT/TET1 signaling axis, which is crucial for the survival and proliferation of certain leukemic cells.
This compound functions by directly binding to STAT3 and STAT5, inhibiting their transcriptional activity. This leads to a decrease in TET1 expression, which is often upregulated in aggressive forms of leukemia. The compound's selectivity for TET1-high AML cells suggests that it may have fewer side effects compared to broader-spectrum treatments.
Key Findings:
- Inhibition of Cell Viability : In vitro studies demonstrated that this compound significantly repressed the viability of various TET1-high AML cell lines, including MONOMAC-6, THP-1, and KASUMI-1, while showing no effect on TET1-low AML cells like NB4 .
- In Vivo Efficacy : In animal models, this compound improved median survival rates significantly compared to controls and NSC-370284. For instance, in MLL-AF9 AML mice, median survival extended from 49 days (control) to over 200 days with this compound treatment .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other treatments in various AML models:
Treatment | MLL-AF9 Survival (days) | AE9a Survival (days) | Cure Rate (mut MLL-AF9) |
---|---|---|---|
Control | 49 | 46 | 0% |
NSC-370284 | >50 | 114 | 0% |
This compound | >200 | 160 | 66.7% |
Case Studies
Several case studies highlight the clinical relevance of this compound in treating AML:
-
Case Study: A 47-Year-Old Woman with New-Onset AML
This patient presented with fatigue and shortness of breath. Molecular studies revealed a FLT3-ITD mutation. While specific treatment outcomes with this compound were not detailed in this case, it underscores the need for targeted therapies in genetically characterized AML . -
Pediatric AML Stratification
A study involving pediatric patients with AML utilized machine learning frameworks to predict infection risks during chemotherapy. Although this compound was not directly tested in this cohort, its mechanism may offer insights into managing treatment-related complications .
Research Findings
Recent research emphasizes the importance of targeting the STAT/TET1 axis for therapeutic intervention:
- Enhanced Therapeutic Efficacy : Studies indicate that this compound not only inhibits leukemic cell growth but also induces apoptosis in these cells through its action on TET1 signaling pathways .
- Potential for Broader Applications : Given its selective action on TET1-high cells, there is potential for this compound to be used in combination therapies or as part of personalized medicine approaches for leukemia patients expressing high levels of TET1.
Propriétés
IUPAC Name |
6-[(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-25(2,3)18-11-16(12-19(24(18)29)26(4,5)6)23(27-7-9-30-10-8-27)17-13-21-22(14-20(17)28)32-15-31-21/h11-14,23,28-29H,7-10,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARHFDDQALZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.